![molecular formula C23H24N6OS B2843518 N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1-naphthamide CAS No. 946364-59-6](/img/structure/B2843518.png)
N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1-naphthamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1-naphthamide" is a unique chemical entity with a complex structure combining features of pyrazolo[3,4-d]pyrimidine, pyrrolidine, and naphthamide. This compound's intricate structure endows it with specific chemical properties, making it a subject of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1-naphthamide typically involves multi-step organic synthesis techniques. The following is a broad outline of a possible synthetic route:
Formation of Pyrazolo[3,4-d]pyrimidine Core: : Begin with the synthesis of the pyrazolo[3,4-d]pyrimidine core, usually involving the condensation of a suitable hydrazine derivative with a pyrimidine ring under acidic or basic conditions.
Substitution with Pyrrolidine: : The pyrazolo[3,4-d]pyrimidine core is then reacted with a pyrrolidine derivative, typically via nucleophilic substitution reactions.
Methylthio Group Introduction: : Introducing the methylthio group onto the pyrazolo[3,4-d]pyrimidine structure involves thiolation reactions using suitable reagents like methylthiol or methylthiolation agents.
Ethyl-Naphthamide Coupling: : The final step is coupling the functionalized pyrazolo[3,4-d]pyrimidine with 1-naphthamide via ethyl linkers, which may require specific condensation or coupling agents and precise reaction conditions like controlled temperature and pH.
Industrial Production Methods
In an industrial setting, the synthesis of this compound might be scaled up using automated reactors and optimized reaction conditions to ensure consistency and yield. Continuous flow techniques and high-throughput screening of conditions can be applied to enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The compound may undergo oxidation reactions at the methylthio group, potentially yielding sulfoxide or sulfone derivatives.
Reduction: : Reduction can target the naphthamide or pyrrolidine moieties, possibly altering the compound's overall electronic properties.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation.
Reduction: : Reducing agents such as lithium aluminium hydride or sodium borohydride are commonly employed.
Substitution: : Substitutions often use reagents like alkyl halides or sulfonates under conditions like heating or the presence of catalysts.
Major Products
The major products formed from these reactions vary depending on the specific reaction conditions and reagents used, often resulting in derivatives that may have different biological or chemical properties compared to the parent compound.
Aplicaciones Científicas De Investigación
N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1-naphthamide has diverse applications across various fields:
Chemistry: : Used as a precursor or intermediate in the synthesis of more complex organic compounds or as a reagent in various organic reactions.
Medicine: : Investigated for therapeutic potentials, such as targeting specific enzymes or receptors involved in diseases.
Industry: : Employed in the development of specialized materials or as a component in certain industrial processes.
Mecanismo De Acción
The mechanism of action for N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1-naphthamide involves its interaction with molecular targets such as enzymes or receptors. This interaction can modulate various cellular pathways, leading to specific biological effects. The compound's unique structure allows it to fit into binding pockets of target proteins, influencing their activity and downstream signaling pathways.
Comparación Con Compuestos Similares
Unique Features
The presence of the pyrazolo[3,4-d]pyrimidine core, combined with the naphthamide moiety and the methylthio and pyrrolidine substituents, gives this compound a distinct chemical and biological profile.
This structure grants it unique binding capabilities and reactivity compared to other compounds.
List of Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives
Naphthamide-based compounds
Thioether-containing organic molecules
Each of these similar compounds shares certain structural elements but lacks the complete combination of features found in N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1-naphthamide, making it a unique entity in its class.
Q & A
Basic Research Questions
Q. What are the key structural features of N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1-naphthamide, and how do they influence its reactivity?
The compound features a pyrazolo[3,4-d]pyrimidine core substituted with a methylthio group (SMe) at position 6 and a pyrrolidine ring at position 3. The naphthamide moiety is attached via an ethyl linker. The methylthio group enhances lipophilicity, potentially improving membrane permeability, while the pyrrolidine substituent introduces conformational flexibility, which may affect binding to biological targets like kinases . The naphthalene group contributes π-π stacking interactions in protein binding .
Q. What synthetic methodologies are typically employed to prepare this compound, and how are reaction conditions optimized?
Synthesis involves multi-step routes:
- Step 1: Condensation of a hydrazine derivative with a thiouracil analog to form the pyrazolo[3,4-d]pyrimidine core.
- Step 2: Functionalization at position 6 via nucleophilic substitution with methylthiolate.
- Step 3: Introduction of the pyrrolidine group at position 4 using a Buchwald-Hartwig amination.
- Step 4: Coupling the ethyl-linked naphthamide via an amidation reaction. Optimization includes adjusting solvents (e.g., DMF for polar intermediates), catalysts (e.g., Pd for cross-coupling), and temperature (e.g., 80–120°C for amidation) to achieve yields >70% .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?
- NMR (¹H/¹³C): Confirm regiochemistry of the pyrazolo[3,4-d]pyrimidine core and substitution patterns (e.g., pyrrolidine integration).
- LC-MS: Verify molecular weight (expected [M+H]⁺ ~520–530 Da) and purity (>95%).
- FTIR: Identify amide C=O stretches (~1650 cm⁻¹) and SMe vibrations (~650 cm⁻¹) .
Advanced Research Questions
Q. How does the methylthio substituent at position 6 influence structure-activity relationships (SAR) in kinase inhibition studies?
The SMe group enhances hydrophobic interactions with kinase ATP-binding pockets. Comparative studies show that replacing SMe with methoxy (OMe) reduces inhibitory potency by 10-fold against Abl1 kinase, likely due to decreased lipophilicity and weaker van der Waals interactions. This highlights the critical role of sulfur in optimizing target engagement .
Q. What experimental and computational strategies are used to resolve contradictions in reported biological activities of pyrazolo[3,4-d]pyrimidine derivatives?
- Experimental: Parallel assays (e.g., enzymatic vs. cellular IC₅₀) to differentiate direct target inhibition vs. off-target effects.
- Computational: Molecular dynamics simulations to assess binding mode stability. For example, conflicting reports on EGFR inhibition may arise from differences in protein conformations (active vs. inactive states) used in docking studies .
Q. How can researchers design analogs to improve metabolic stability without compromising target affinity?
- Strategies:
- Replace metabolically labile groups (e.g., methylthio → trifluoromethyl).
- Introduce steric hindrance near susceptible sites (e.g., β-branching in the ethyl linker).
Q. What in vitro and in vivo models are most relevant for evaluating this compound’s potential in oncology research?
- In vitro: Cell proliferation assays in leukemia (K562) and solid tumor (HCT-116) lines.
- In vivo: Xenograft models with pharmacokinetic monitoring (T₁/₂, Cmax) to assess bioavailability.
- Mechanistic: Western blotting for phospho-kinase targets (e.g., Bcr-Abl, JAK2) .
Q. Data Contradiction Analysis
Q. Why do some studies report conflicting solubility profiles for this compound?
Discrepancies arise from solvent systems (e.g., DMSO vs. aqueous buffers) and pH variations. For instance, solubility in PBS (pH 7.4) is <10 µM, but increases to >100 µM in 0.1% Tween-80. Researchers must standardize solvent conditions and use surfactants for in vitro assays .
Q. How can divergent cytotoxicity results across cell lines be reconciled?
Variations in cell membrane transporters (e.g., ABCB1 efflux pumps) and genetic backgrounds (e.g., p53 status) influence sensitivity. Normalizing data to baseline transporter expression (via qPCR) and using isogenic cell pairs can clarify mechanisms .
Q. Methodological Recommendations
Q. What strategies mitigate byproduct formation during the final amidation step?
- Use coupling agents like HATU over EDCI for higher efficiency.
- Purify intermediates via flash chromatography before amidation.
- Monitor reaction progress by TLC (Rf ~0.5 in EtOAc/hexane 1:1) .
Q. How should researchers prioritize targets for interaction studies given the compound’s polypharmacology?
Employ kinome-wide profiling (e.g., KINOMEscan) to identify primary targets (IC₅₀ <100 nM) and secondary off-targets. Follow-up with CETSA (Cellular Thermal Shift Assay) to validate target engagement in live cells .
Propiedades
IUPAC Name |
N-[2-(6-methylsulfanyl-4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6OS/c1-31-23-26-20(28-12-4-5-13-28)19-15-25-29(21(19)27-23)14-11-24-22(30)18-10-6-8-16-7-2-3-9-17(16)18/h2-3,6-10,15H,4-5,11-14H2,1H3,(H,24,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFZXMRVSORHJFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C=NN2CCNC(=O)C3=CC=CC4=CC=CC=C43)C(=N1)N5CCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.